"Methylcyclohexyldichlorosilane" chemical properties and structure
"Methylcyclohexyldichlorosilane" chemical properties and structure
An In-Depth Technical Guide to Methylcyclohexyldichlorosilane: Properties, Synthesis, and Reactivity
Methylcyclohexyldichlorosilane (CAS No. 5578-42-7) is a versatile organosilicon compound of significant interest to researchers in materials science and synthetic chemistry. As a difunctional silane, it possesses two reactive chlorine atoms attached to a central silicon atom, which is also bonded to a methyl and a cyclohexyl group. This unique structure makes it a valuable precursor for the synthesis of a wide range of materials, including silicone polymers, surface modification agents, and complex molecular architectures. The presence of the bulky, aliphatic cyclohexyl group imparts specific solubility, thermal stability, and steric properties to the resulting derivatives, distinguishing them from simpler alkyl or aryl dichlorosilanes.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of Methylcyclohexyldichlorosilane. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in their work. The information presented herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.
Table of Contents
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Chemical Structure and Identification
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Physicochemical Properties
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Spectroscopic Characterization (Predicted)
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Synthesis and Mechanistic Considerations
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Core Reactivity: Pathways and Protocols
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Safety, Handling, and Storage
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Applications and Future Outlook
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References
Chemical Structure and Identification
The fundamental structure of Methylcyclohexyldichlorosilane features a central, tetrahedral silicon atom. The combination of a small methyl group, a bulky cyclohexyl ring, and two hydrolytically unstable Si-Cl bonds defines its chemical personality.
Caption: 2D representation of Methylcyclohexyldichlorosilane.
Key Identifiers:
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Chemical Name: Dichloro(cyclohexyl)methylsilane
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CAS Number: 5578-42-7
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Molecular Formula: C₇H₁₄Cl₂Si[1]
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Molecular Weight: 197.17 g/mol
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InChI Key: YUYHCACQLHNZLS-UHFFFAOYSA-N[1]
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SMILES: C(Cl)Cl[1]
Physicochemical Properties
The physical properties of Methylcyclohexyldichlorosilane are dictated by its molecular weight and the balance of its nonpolar organic groups against the polar Si-Cl bonds. It is a colorless liquid under standard conditions.
| Property | Value | Source |
| Boiling Point | 83 °C @ 15 mm Hg | [2] |
| Density | 1.094 g/mL @ 20 °C | [2] |
| Appearance | Colorless Liquid | [3] |
| Reactivity | Reacts violently with water, alcohols, and amines. Moisture sensitive. | [4][5] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ ~ 0.8-1.0 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl group directly attached to the silicon (Si-CH₃). Its upfield position is characteristic of protons on a carbon bonded to silicon.
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δ ~ 1.0-2.0 ppm (Multiplets, 11H): These complex, overlapping signals arise from the eleven protons on the cyclohexyl ring. The protons on the carbon alpha to silicon (Si-CH) will be the most downfield within this group. The axial and equatorial protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The molecule is expected to show 5 distinct carbon signals due to the symmetry of the cyclohexyl ring (assuming rapid chair-flipping at room temperature).
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δ ~ 5-10 ppm: The methyl carbon (Si-CH₃).
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δ ~ 25-45 ppm (4 signals): The carbons of the cyclohexyl ring. The carbon directly attached to silicon (C1) will be in the more downfield portion of this range, followed by C2/C6, C3/C5, and C4 at the most upfield position.
Predicted ²⁹Si NMR Spectrum
The chemical shift of the silicon-29 nucleus is highly sensitive to its electronic environment. For dichlorosilanes, the shifts are typically found in a specific range.
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δ ~ +10 to +35 ppm: Based on data for similar dialkyldichlorosilanes, the ²⁹Si signal is expected in this downfield region relative to TMS. For example, the related dimethyldichlorosilane has a reported chemical shift of approximately +32 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum provides clear signatures for the key functional groups present in the molecule.
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2930-2850 cm⁻¹ (Strong): C-H stretching vibrations from the methyl and cyclohexyl groups.
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1450 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the CH₂ groups in the cyclohexyl ring.
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1260 cm⁻¹ (Medium): Si-CH₃ symmetric deformation.
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800-840 cm⁻¹ (Strong): Si-C stretching vibration.
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~540-470 cm⁻¹ (Strong, Broad): Si-Cl stretching vibrations. The presence of two chlorine atoms often leads to two distinct bands (asymmetric and symmetric stretches) in this region. The absence of a broad O-H band around 3400 cm⁻¹ is a key indicator of product purity and lack of hydrolysis.
Predicted Mass Spectrum (EI)
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Molecular Ion (M⁺): A cluster of peaks around m/z = 196, 198, and 200. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident, with a relative intensity ratio of approximately 9:6:1.
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Key Fragments:
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[M - CH₃]⁺ (m/z 181): Loss of the methyl group, a common fragmentation pathway.
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[M - Cl]⁺ (m/z 161): Loss of a chlorine atom.
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[M - C₆H₁₁]⁺ (m/z 113): Loss of the cyclohexyl group.
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Synthesis and Mechanistic Considerations
Methylcyclohexyldichlorosilane is typically synthesized via a Grignard reaction. This classic organometallic approach allows for the controlled formation of carbon-silicon bonds.
Grignard Synthesis Pathway
The most logical route involves the reaction of a cyclohexyl Grignard reagent with methyltrichlorosilane (CH₃SiCl₃).
Caption: Grignard synthesis pathway for Methylcyclohexyldichlorosilane.
Causality Behind Experimental Choices:
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Choice of Precursor: Methyltrichlorosilane is chosen because it already contains the desired methyl group and provides three reactive sites. Reacting it with one equivalent of the Grignard reagent replaces one chlorine with the cyclohexyl group.
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Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium center of the Grignard reagent (the Schlenk equilibrium) enhances its nucleophilicity compared to diethyl ether.[6]
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Reverse Addition: To favor monosubstitution and prevent the formation of dicyclohexyl(methyl)chlorosilane, the Grignard reagent is added slowly to a solution of methyltrichlorosilane.[7] This "reverse addition" protocol maintains a high concentration of the silane electrophile, ensuring that the Grignard reagent is more likely to react with the starting material than the monosubstituted product.
Core Reactivity: Pathways and Protocols
The reactivity of Methylcyclohexyldichlorosilane is dominated by the two Si-Cl bonds, which are highly susceptible to nucleophilic attack. This makes it an excellent building block for polysiloxanes and other silicon-containing materials.
Hydrolysis and Polycondensation
The most fundamental reaction is hydrolysis, which occurs rapidly and violently in the presence of water. This reaction forms silanols, which are highly unstable and immediately condense to form siloxane bridges (-Si-O-Si-), releasing HCl.[5][8][9]
Caption: Hydrolysis and condensation pathway of Methylcyclohexyldichlorosilane.
Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis
This protocol describes a controlled hydrolysis to favor the formation of low molecular weight linear and cyclic siloxanes, avoiding uncontrolled polymerization.
Trustworthiness: This protocol is self-validating. The use of a biphasic system and a proton scavenger (pyridine) allows for controlled reaction rates. The final pH check and washing steps ensure the removal of corrosive byproducts, stabilizing the final product.
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Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain the reactor temperature at 0-5 °C using a circulating bath.
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Reagent Charging: Charge the reactor with 200 mL of diethyl ether and 50 mL of a 10% aqueous pyridine solution. The pyridine acts as an HCl scavenger, controlling the local pH and preventing acid-catalyzed side reactions.
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Silane Addition: Dissolve 19.7 g (0.1 mol) of Methylcyclohexyldichlorosilane in 50 mL of anhydrous diethyl ether. Add this solution to the dropping funnel.
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Reaction: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Add the silane solution dropwise to the reactor over a period of 1 hour. A white precipitate of pyridinium hydrochloride will form.
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Quenching and Workup: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
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Phase Separation: Transfer the reaction mixture to a separatory funnel. Remove the aqueous layer.
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Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Check that the final aqueous wash is neutral (pH ~7).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the siloxane oil.
Safety, Handling, and Storage
Methylcyclohexyldichlorosilane is a hazardous chemical that requires strict handling protocols. It is corrosive and reacts with atmospheric moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[4][5][10]
Hazards:
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Causes severe skin burns and eye damage.[10]
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Corrosive to the respiratory tract.
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Flammable liquid and vapor.
Safe Handling Workflow
Caption: Workflow for the safe handling of Methylcyclohexyldichlorosilane.
Storage:
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Store in a cool, dry, well-ventilated place away from heat and ignition sources.[4][10]
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Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).[4]
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Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4][10]
Applications and Future Outlook
As a functionalized dichlorosilane, this compound serves as a critical building block in materials science.
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Silicone Polymers: Its primary application is as a monomer for the synthesis of specialty polysiloxanes. The cyclohexyl group can enhance the thermal stability, modify the refractive index, and increase the hydrophobicity of the resulting polymer compared to standard polydimethylsiloxane (PDMS).
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Surface Modification: It can be used to functionalize surfaces containing hydroxyl groups (e.g., silica, glass, metal oxides).[11] The reaction creates a covalent bond and renders the surface hydrophobic, which is useful for creating self-cleaning surfaces, anti-fouling coatings, and specialized chromatography phases.
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Coupling Agents: In composite materials, derivatives of this silane can act as coupling agents to improve adhesion between an inorganic filler (like glass fibers) and an organic polymer matrix.[12]
The future development of materials derived from Methylcyclohexyldichlorosilane will likely focus on high-performance applications where specific thermal or optical properties are required. Its use in creating tailored block copolymers and as a cross-linking agent for specialized elastomers represents a promising area of research.
References
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PubChem. (n.d.). Methylcyclohexyldichlorosilane. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Silicone. [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
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Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]
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Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978–4992. [Link]
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Wacker Chemie AG. (n.d.). Hydrolysis and polycondensation. University of Wuppertal. [Link]
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ResearchGate. (2018). Typical hydrolysis reaction mechanisms of chlorosilanes with water. [Link]
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Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Molecules, 28(18), 6548. [Link]
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Khodaei, M., et al. (2023). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings. Coatings, 13(7), 1251. [Link]
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ResearchGate. (2019). Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes. [Link]
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